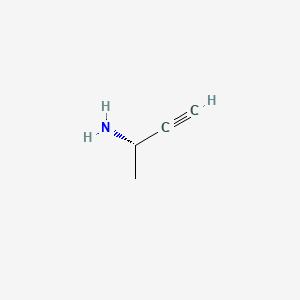
Guanoxan-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanoxan-d4, also known as (1,4-Benzodioxan-2-ylmethyl)guanidine-d4, is an isotope-labeled compound of Guanoxan. It has the molecular formula C10H9D4N3O2 and a molecular weight of 211.25. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its labeled isotopic nature which aids in various analytical techniques .
Méthodes De Préparation
The synthesis of Guanoxan-d4 involves the incorporation of deuterium atoms into the Guanoxan molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1,4-benzodioxin.
Deuteration: The hydrogen atoms in the starting material are replaced with deuterium atoms through a deuteration reaction.
Guanidination: The deuterated intermediate is then reacted with guanidine to form this compound.
The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other isotope-labeled compounds, involving strict control of reaction parameters to achieve high purity and yield .
Analyse Des Réactions Chimiques
Guanoxan-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanidine moiety, where nucleophiles replace the guanidine group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Guanoxan-d4 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: In biological research, this compound is used to trace metabolic pathways and study enzyme kinetics.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mécanisme D'action
Guanoxan-d4, like its unlabeled counterpart Guanoxan, acts as a sympatholytic agent. It inhibits the release of norepinephrine from sympathetic nerve endings, leading to a decrease in blood pressure. The molecular targets of this compound include adrenergic receptors, where it blocks the action of norepinephrine. The pathways involved in its mechanism of action include the inhibition of adrenergic signaling, resulting in vasodilation and reduced cardiac output .
Comparaison Avec Des Composés Similaires
Guanoxan-d4 is similar to other sympatholytic agents such as Guanethidine and Guanadrel. its unique feature is the incorporation of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Similar compounds include:
Guanoxan: The non-labeled version of this compound.
Guanethidine: Another sympatholytic agent used to treat hypertension.
Guanadrel: A drug with similar antihypertensive properties.
The uniqueness of this compound lies in its application in research due to its isotopic labeling, which provides distinct advantages in analytical and pharmacokinetic studies .
Propriétés
Numéro CAS |
1794783-67-7 |
|---|---|
Formule moléculaire |
C10H13N3O2 |
Poids moléculaire |
211.257 |
Nom IUPAC |
2-[(5,6,7,8-tetradeuterio-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]guanidine |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)/i1D,2D,3D,4D |
Clé InChI |
HIUVKVDQFXDZHU-RHQRLBAQSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N |
Synonymes |
(1,4-Benzodioxan-2-ylmethyl)guanidine-d4; 2-(Guanidinomethyl)-1,4-benzodioxan-d4; Guanoxane-d4; N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]guanidine-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


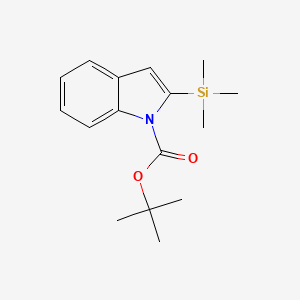
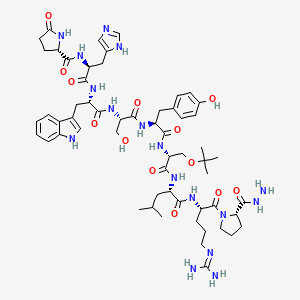
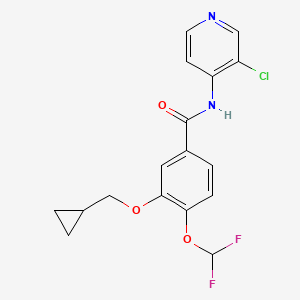
![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)
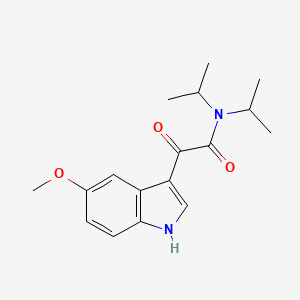
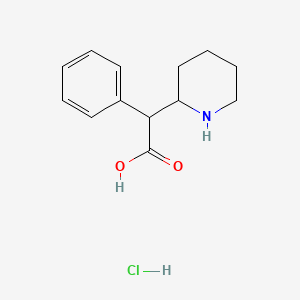
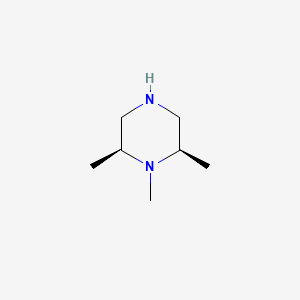
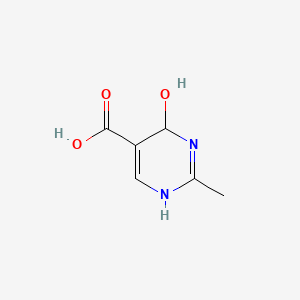
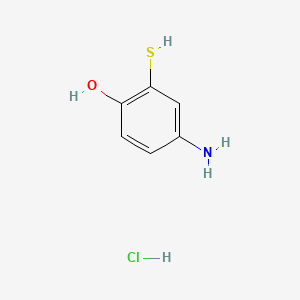
![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)
